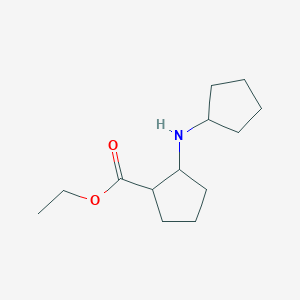

Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate

Descripción general

Descripción

Ethyl 2-oxocyclopentanecarboxylate, also known as 2-(Ethoxycarbonyl)cyclopentanone or Ethyl cyclopentanone-2-carboxylate, is an organic compound . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of Ethyl 2-oxocyclopentanecarboxylate has been investigated in a phase-transfer benzylation reaction with benzyl bromide in a microreactor . It also participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .Molecular Structure Analysis

The molecular formula of Ethyl 2-oxocyclopentanecarboxylate is C8H12O3 . The IUPAC Standard InChI is InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-oxocyclopentanecarboxylate has a molecular weight of 156.18 . It has a refractive index of n20/D 1.452 (lit.) . The boiling point is 102-104 °C/11 mmHg (lit.) , and the density is 1.054 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Ring Expansion Reactions

- Ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate demonstrates unique ring expansion properties, leading to products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and ethyl 4-acetyl-3-oxo-1-cyclohexanecarboxylate (Tsuzuki et al., 1977).

Synthesis of Functionalized Stable Phosphorus Ylides

- It is involved in reactions with dialkyl acetylenedicarboxylate and triphenyphosphine, producing stable phosphorus ylides and cyclobutene derivatives (Asghari et al., 2008).

Polymerization Catalysis

- [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes are synthesized from it, showing significant catalytic activities and selectivities in polymerization processes (Flores et al., 1996).

Study of Mass Spectrometric Fragmentation

- Research on mass spectrometric fragmentation of related compounds has been conducted to understand their behavior under specific conditions (He et al., 1997).

Hydrolytic Stability in Polymer Science

- Studies on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) related to ethyl 2-(cyclopentylamino)cyclopentanecarboxylate have been conducted, revealing insights into polymer degradation and stability (Wetering et al., 1998).

Cyclization Reactions in Organic Synthesis

- Ethyl 2-oxocyclododecanecarboxylate, a related compound, is used as a key intermediate in synthesizing macrocyclic systems incorporating nitrogen heterocycles (Zoorob et al., 2012).

Intramolecular Ketone-Ester Coupling Reactions

- Studies on samarium diiodide-promoted intramolecular ketone-ester coupling reactions have used ethyl 2-substituted-1-indanone-2-carboxylates, closely related to ethyl 2-(cyclopentylamino)cyclopentanecarboxylate, for novel cyclization pathways (Iwaya et al., 2002).

Safety And Hazards

Ethyl 2-oxocyclopentanecarboxylate is a combustible liquid . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

Propiedades

IUPAC Name |

ethyl 2-(cyclopentylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-2-16-13(15)11-8-5-9-12(11)14-10-6-3-4-7-10/h10-12,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXARRZSKDGTANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

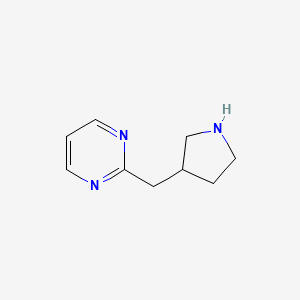

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)